Boc-2-methyl-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

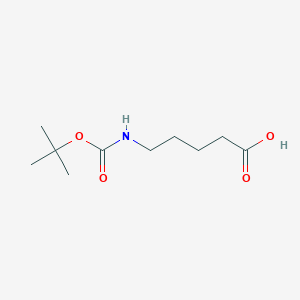

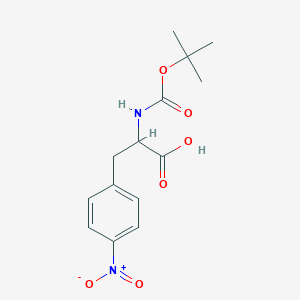

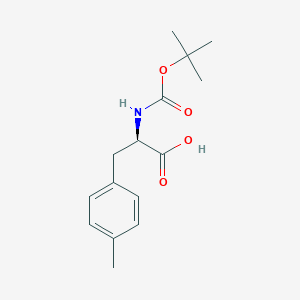

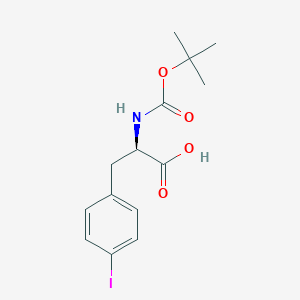

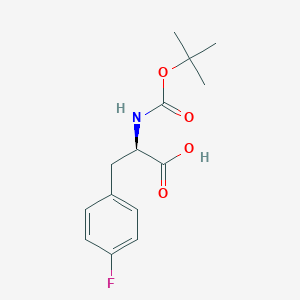

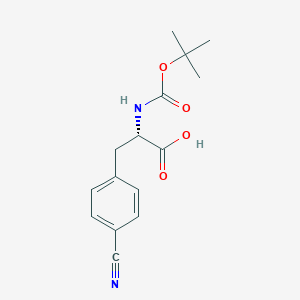

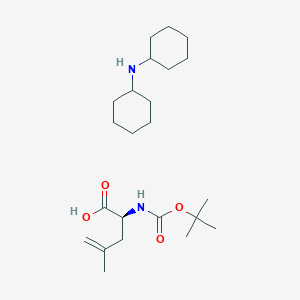

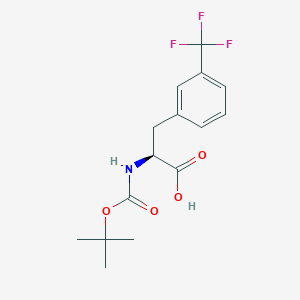

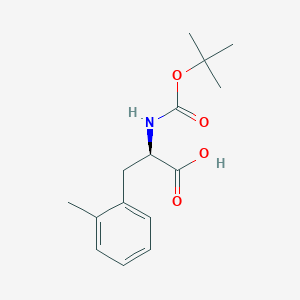

Boc-2-methyl-D-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It appears as a white powder and is used in chemistry .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-2-methyl-D-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .

Molecular Structure Analysis

The molecular structure of Boc-2-methyl-D-phenylalanine is represented by the SMILES string CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C .

Chemical Reactions Analysis

The Boc group in Boc-2-methyl-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Physical And Chemical Properties Analysis

Boc-2-methyl-D-phenylalanine has a boiling point of 442.5±40.0 °C (Predicted), a melting point of 116 °C, and a density of 1.140±0.06 g/cm3 (Predicted) . It is insoluble in water .

Scientific Research Applications

Application in Biochemistry and Molecular Biology

Boc-2-methyl-D-phenylalanine has been utilized in biochemistry for various purposes. One study involved the use of its derivative, Boc-protected L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, to mischarge Escherichia coli tRNAPhe. This process was crucial for creating a biologically active misaminoacylated tRNAPhe, which has applications in studying protein synthesis and the function of tRNA molecules (Baldini et al., 1988).

Role in Peptide Synthesis and Modification

Boc-2-methyl-D-phenylalanine is significant in the synthesis and modification of peptides. For example, its application in the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as conformationally-constrained phosphotyrosyl mimetics was reported. These analogues are useful for studying cellular signal transduction processes (Oishi et al., 2004). Another study demonstrated its use in native chemical ligation at phenylalanine for synthesizing specific peptides (Crich & Banerjee, 2007).

Application in Radioisotope Labeling

In the field of radioisotope labeling, Boc-2-methyl-D-phenylalanine was used to synthesize a derivative that could be radioiodinated and directly used in peptide synthesis, demonstrating its importance in the preparation of radiolabeled compounds (Wilbur et al., 1993).

Development of Non-Natural Amino Acids

The compound has also been pivotal in the synthesis of non-natural amino acids. A study described the synthesis of Boc-L-Methylphenylalanines, highlighting its role in drug research and potential applications in pharmaceuticals (Xiao, 2008).

Large-Scale Pharmaceutical Synthesis

Its relevance extends to large-scale pharmaceutical synthesis as well. A synthetic route was developed for a N-BOC d-phenylalanine pharmaceutical intermediate, demonstrating its scalability and industrial application potential (Fox et al., 2011).

Material Science Applications

In material science, Boc-2-methyl-D-phenylalanine has been used to create polymers with chiral amino acid moieties. Methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine methacryloyloxyethyl ester, were polymerized to afford well-defined amino acid-based polymers (Kumar et al., 2012).

Safety And Hazards

properties

IUPAC Name |

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427279 |

Source

|

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-methyl-D-phenylalanine | |

CAS RN |

80102-29-0 |

Source

|

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.